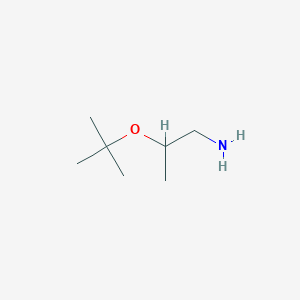

2-(tert-butoxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(5-8)9-7(2,3)4/h6H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMQINKTMJGGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339306-19-3 | |

| Record name | 2-(tert-butoxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butoxy Propan 1 Amine

Reactions at the Primary Amine Functionality

The primary amine group (-NH₂) is a key center of reactivity in the molecule, acting as a nucleophile and a base. Its reactions are fundamental to the derivatization and further functionalization of the compound.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. However, the nucleophilicity of amines is sensitive to steric effects. masterorganicchemistry.com In 2-(tert-butoxy)propan-1-amine, the bulky tert-butoxy (B1229062) group is adjacent to the aminomethyl group (-CH₂NH₂), which can sterically hinder the approach of the amine to certain electrophiles. masterorganicchemistry.com Consequently, its nucleophilicity may be somewhat attenuated compared to less hindered primary amines like n-propylamine. masterorganicchemistry.com

Despite this, the amine functionality allows for a wide range of derivatization reactions. These transformations are crucial for analytical purposes, such as enhancing detectability in HPLC, and for synthesizing more complex molecules. sigmaaldrich.com Common derivatization strategies involve the reaction of the amine with various electrophilic reagents to form stable covalent bonds. sigmaaldrich.com For instance, reaction with N-hydroxysuccinimide esters in buffered aqueous solutions provides a mild and selective method for forming amide linkages. sigmaaldrich.com Another approach involves the reversible reaction with carbon dioxide to form a carbamate, which can temporarily reduce the amine's nucleophilicity, effectively acting as a "green" protecting group. mdpi.comresearchgate.net

Table 1: Examples of Derivatization Reactions at the Primary Amine

| Reagent Class | Specific Reagent Example | Product Type |

|---|---|---|

| Acyl Halides | Acetyl Chloride | N-Acyl Amide |

| Acid Anhydrides | Acetic Anhydride (B1165640) | N-Acyl Amide |

| Aldehydes/Ketones | Acetone | Imine (Schiff Base) |

| Isocyanates | Phenyl Isocyanate | Urea Derivative |

| N-Hydroxysuccinimide Esters | DMQC-OSu* | Carboxamide |

*DMQC-OSu: 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester sigmaaldrich.com

The primary amine functionality can undergo oxidation through various pathways, depending on the oxidizing agent and reaction conditions. Amines are generally more susceptible to oxidation than ethers due to the greater electron-donating ability of nitrogen compared to oxygen. dtic.mil Oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, often through intermediate carbinolamines. dtic.mil For example, oxidation with reagents like manganese dioxide or via radical mechanisms (e.g., with t-butoxy radicals) typically involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. dtic.mil

While specific studies on the oxidation of this compound are not extensively documented, general mechanisms of amine oxidation suggest that attack would occur at the methylene (B1212753) (-CH₂) carbon bonded to the nitrogen. This could lead to the formation of 2-(tert-butoxy)propan-1-imine. Further oxidation or hydrolysis of the intermediate could yield other products.

Conversely, the primary amine group is already in a reduced state. Therefore, it does not typically undergo further reduction under standard chemical conditions.

As a nucleophile, the primary amine of this compound readily reacts with a broad spectrum of electrophilic reagents. These reactions are fundamental in organic synthesis for building molecular complexity.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable N-acyl amides.

Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products due to over-alkylation.

Carbonyl Condensation: Reaction with aldehydes and ketones results in the formation of imines (Schiff bases) through the loss of a water molecule.

Carbamate Formation: A particularly important reaction is the protection of the amine group, often achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgresearchgate.net This reaction forms an N-Boc protected carbamate, which is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid. wikipedia.orgresearchgate.net This strategy is widely used in peptide synthesis and other multi-step synthetic sequences. wikipedia.org

Palladium-Catalyzed Coupling: In more advanced applications, primary amines can participate in transition-metal-catalyzed cross-coupling reactions. For instance, they can react with aryl halides and an isocyanide in the presence of a palladium catalyst to form substituted quinazolinones. mdpi.com

Reactions Involving the tert-Butoxy Ether Group

The tert-butoxy group is generally considered a robust and sterically demanding functional group. Its reactivity is dominated by its stability under many conditions and its susceptibility to cleavage under specific, typically acidic, protocols.

The tert-butyl ether linkage is characterized by its high stability towards bases, nucleophiles, and many oxidizing and reducing agents. libretexts.orgopenstax.org This stability makes it an excellent protecting group for hydroxyl functions in organic synthesis. organic-chemistry.org

However, the ether is readily cleaved under acidic conditions. libretexts.orgopenstax.org The mechanism of this cleavage is dependent on the structure of the ether. Because this compound possesses a tertiary alkyl group (the tert-butyl group) attached to the ether oxygen, the cleavage proceeds via a unimolecular mechanism (Sₙ1 or E1). libretexts.orgopenstax.orgwikipedia.org

The cleavage mechanism involves three main steps:

Protonation: A strong acid (e.g., HBr, HI, trifluoroacetic acid) protonates the ether oxygen atom, converting it into a good leaving group (an oxonium ion). wikipedia.orgstudy.com

Carbocation Formation: The C-O bond cleaves, leading to the formation of a relatively stable tert-butyl cation and the corresponding alcohol (2-aminopropan-1-ol). The stability of the tertiary carbocation is the driving force for the Sₙ1 pathway. libretexts.orgwikipedia.org

Product Formation: The tert-butyl cation can then be trapped by a nucleophile (e.g., Br⁻ to form tert-butyl bromide) in an Sₙ1 reaction or lose a proton to form an alkene (isobutylene) in an E1 elimination reaction. libretexts.orgstudy.com The specific outcome often depends on the reaction temperature and the nucleophilicity of the counter-ion. libretexts.org

Table 2: Common Conditions for Acid-Catalyzed Cleavage of tert-Butyl Ethers

| Reagent(s) | Typical Conditions | Predominant Mechanism |

|---|---|---|

| Hydrobromic Acid (HBr) | Aqueous, reflux | Sₙ1 |

| Hydroiodic Acid (HI) | Aqueous, reflux | Sₙ1 |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758), 0 °C to RT | Sₙ1 / E1 |

| Cerium(III) chloride / Sodium Iodide | Acetonitrile | Sₙ1-like |

| Aqueous Phosphoric Acid | Mild heating | Sₙ1 |

The proximity of the primary amine and the tert-butoxy ether group allows for the possibility of intramolecular interactions that can influence the molecule's conformation and reactivity. Intramolecular hydrogen bonding could occur between the hydrogen atoms of the amine group and the lone pair electrons of the ether oxygen. Such interactions can affect the molecule's physical properties and the reactivity of both functional groups by constraining their orientation. Studies on similar systems, such as 1-tert-butoxy-2-propanol (B1216398) mixed with amines, have shown that significant intermolecular interactions, primarily hydrogen bonding, exist between the ether-alcohol and amine components. researchgate.netresearchgate.net This lends plausibility to the existence of similar, albeit weaker, intramolecular forces within a single molecule of this compound.

Stereochemical Outcomes of Reactions

Retention and Inversion of Configuration

No specific studies detailing the stereochemical outcomes, such as retention or inversion of configuration at a chiral center during reactions involving this compound, were identified.

Diastereoselective and Enantioselective Transformations

There is a lack of available research data on the use of this compound in diastereoselective or enantioselective transformations, either as a reactant, catalyst, or chiral auxiliary.

Computational and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Analysis of Reaction Pathways

No published Density Functional Theory (DFT) analyses of reaction pathways involving this compound could be located. Such studies would provide valuable insights into the energies of reactants, transition states, and products.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Similarly, Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses for this compound are not available in the surveyed literature. These analyses are crucial for understanding the compound's reactivity and intermolecular interactions.

Conformational Analysis and Steric Effects

While general principles of conformational analysis and steric hindrance due to the bulky tert-butoxy group can be inferred, specific computational or experimental studies on the conformational preferences and their quantitative effects on the reactivity of this compound are not documented. The steric hindrance imparted by the tert-butyl group is a well-understood concept in organic chemistry, generally influencing reaction rates and selectivity by impeding the approach of reagents to the reactive centers of the molecule. However, without specific studies, a detailed discussion remains speculative.

Applications of 2 Tert Butoxy Propan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality of 2-(tert-butoxy)propan-1-amine makes it an excellent starting material for the synthesis of more complex chiral molecules. Its functional handles—the primary amine and the tert-butoxy (B1229062) ether—allow for a wide range of chemical modifications, enabling its incorporation into larger, stereochemically rich structures.

This compound serves as a crucial starting material in the synthesis of various chiral intermediates that are precursors to active pharmaceutical ingredients (APIs). The presence of the chiral center allows for the diastereoselective synthesis of downstream products, a critical aspect in the development of single-enantiomer drugs. For instance, chiral amines are integral to the synthesis of numerous pharmaceutical compounds, where the stereochemistry at the amine-bearing carbon profoundly influences biological activity. While specific examples detailing the use of this compound are often found in proprietary industrial processes, the general strategy involves leveraging its inherent chirality to construct key fragments of larger molecules.

The synthesis of chiral intermediates often involves the transformation of the amine functionality into other functional groups or the elaboration of the carbon skeleton. The tert-butoxy group, being relatively stable under many reaction conditions, can be carried through several synthetic steps before potential cleavage if required. This robustness adds to the utility of this compound as a reliable chiral building block.

| Chiral Intermediate Type | Synthetic Transformation | Key Advantage of this compound |

| Chiral Amino Alcohols | Reduction of a carboxylic acid derivative formed from the amine | The tert-butoxy group provides steric bulk, influencing the stereochemical outcome of subsequent reactions. |

| Chiral Diamines | Alkylation or acylation of the primary amine followed by further functionalization | The inherent chirality is transferred to the new stereocenter being formed. |

| Heterocyclic Compounds | Cyclization reactions involving the amine and another functional group | The stereochemistry of the starting material dictates the stereochemistry of the resulting heterocycle. |

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acid-like building blocks is a common strategy in the design of peptidomimetics. This compound, with its chiral backbone and amine functionality, can be utilized as a scaffold to generate novel peptidomimetic structures.

The primary amine can be acylated to form amide bonds, mimicking the peptide backbone, while the tert-butoxy group can serve as a side-chain mimic or be further functionalized. The stereochemistry of the propan-1-amine backbone influences the three-dimensional arrangement of the resulting peptidomimetic, which is crucial for its interaction with biological targets. While direct incorporation of this compound into marketed drugs is not widely documented in public literature, its structural motifs are representative of those found in various developmental candidates. For example, the synthesis of potent HIV protease inhibitory peptidomimetics has utilized building blocks with similar structural features, highlighting the potential of this class of compounds. yale.edu

Role as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. The structural characteristics of this compound make it a promising candidate for use as a chiral auxiliary, drawing parallels with the highly successful and structurally related tert-butanesulfinamide (tBS). google.com

The general principle involves the condensation of the primary amine of this compound with a carbonyl compound (an aldehyde or a ketone) to form a chiral imine. The steric bulk of the tert-butoxy group and the stereochemistry of the adjacent methyl group create a biased steric environment around the imine C=N bond. This steric hindrance directs the approach of a nucleophile to one face of the imine, resulting in the formation of a new stereocenter with high diastereoselectivity.

The resulting amine adduct can then be cleaved under acidic conditions to release the newly synthesized chiral amine and recover the chiral auxiliary, although recovery of this compound itself is not as well-established as for tBS. This methodology is a powerful tool for the asymmetric synthesis of a wide variety of chiral amines. sumitomo-chem.co.jp

| Reaction Type | Nucleophile | Product | Stereochemical Control |

| Asymmetric Addition to Imines | Grignard Reagents | α-Branched Amines | The chiral auxiliary directs the facial addition of the nucleophile to the imine. |

| Asymmetric Addition to Imines | Organolithium Reagents | α-Branched Amines | Similar to Grignard reagents, the approach is sterically controlled. |

| Asymmetric Mannich Reaction | Enolates | β-Amino Carbonyl Compounds | The chiral auxiliary on the imine component controls the stereochemistry of the newly formed C-C and C-N bonds. |

Ligand Design and Development in Catalysis

The amine functionality of this compound provides a convenient handle for its incorporation into more complex molecular architectures, particularly ligands for metal-catalyzed reactions and organocatalysts. The chirality of the ligand is often crucial for achieving high enantioselectivity in asymmetric catalysis.

Chiral ligands are essential components of many transition metal catalysts used in asymmetric synthesis. The ligand coordinates to the metal center and creates a chiral environment that influences the stereochemical outcome of the catalyzed reaction. This compound can be derivatized to form a variety of chiral ligands, such as phosphine-amine, diamine, or Schiff base ligands.

For example, the primary amine can be reacted with a phosphine-containing aldehyde or halide to generate a P,N-ligand. The resulting metal complex, for instance with rhodium or iridium, could potentially be an effective catalyst for asymmetric hydrogenation or hydroformylation reactions. The steric and electronic properties of the ligand, influenced by the tert-butoxy and methyl groups, would play a critical role in determining the efficiency and enantioselectivity of the catalyst. While specific examples of ligands derived directly from this compound are not prevalent in the literature, the design principles are well-established with analogous chiral amines.

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts. This compound can serve as a precursor for the synthesis of various types of organocatalysts.

For instance, it can be used to prepare chiral Brønsted acids or bases, or it can be incorporated into bifunctional catalysts that possess both a basic amine site and a hydrogen-bond donor moiety. These catalysts can activate substrates through the formation of chiral intermediates such as enamines or iminium ions, leading to highly enantioselective transformations. The field of organocatalysis has seen the successful application of a wide variety of chiral primary amines in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.com The specific steric and electronic properties of this compound could offer unique advantages in the development of novel organocatalytic systems.

Precursor to Nitrogen-Containing Heterocycles and Derivatives

There is no specific data available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of nitrogen-containing heterocycles. General synthetic routes for heterocycles often involve the cyclization of bifunctional compounds, where a primary amine can react intramolecularly with another functional group. However, specific examples, reaction conditions, or yields for the conversion of this compound into heterocyclic structures such as oxazines, pyrrolidines, or piperidines have not been reported.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Heterocycle | Reactant(s) | Catalyst/Conditions | Yield (%) | Reference |

|---|

Applications in Polymer Chemistry as a Monomer or Modifier

Similarly, the application of this compound in polymer chemistry is not documented in the reviewed literature. Primary amines are a fundamental class of monomers for step-growth polymerization, reacting with compounds like dicarboxylic acids or diepoxides to form polyamides or poly(β-amino alcohol)s, respectively. They can also be used as polymer modifiers to introduce new functional groups onto an existing polymer backbone. Despite these general principles, no studies were found that specifically utilize this compound as a monomer for polymerization or as a chemical modifier for existing polymers.

Table 2: Use of this compound in Polymer Synthesis or Modification

| Polymer Type | Co-monomer/Substrate | Polymerization/Reaction Type | Key Findings | Reference |

|---|

Advanced Analytical Methodologies for Research Characterization of 2 Tert Butoxy Propan 1 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of hydrogen and carbon atoms. For 2-(tert-butoxy)propan-1-amine, the expected ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the methyl group on the propane (B168953) backbone, the methine proton, and the diastereotopic methylene (B1212753) protons adjacent to the amine. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom.

Multi-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms. A COSY experiment would reveal correlations between neighboring protons (e.g., between the methine proton and the protons of the adjacent methyl and methylene groups), confirming the propane backbone structure. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. These combined techniques provide definitive evidence for the molecular constitution of this compound.

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -C(CH₃)₃ | ~1.1-1.3 ppm (singlet, 9H) | ~27-29 ppm |

| -OC(CH₃)₃ | - | ~72-74 ppm |

| -CH(CH₃)- | ~3.3-3.6 ppm (multiplet, 1H) | ~50-53 ppm |

| -CH(CH₃)- | ~1.0-1.2 ppm (doublet, 3H) | ~16-18 ppm |

| -CH₂NH₂ | ~2.6-2.9 ppm (multiplet, 2H) | ~45-48 ppm |

| -NH₂ | Variable (broad singlet, 2H) | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₁₇NO), the calculated monoisotopic mass is 131.13101 Da. uni.luuni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would yield an experimental mass that closely matches this theoretical value, often within a few parts per million (ppm). This high degree of accuracy allows for the confident determination of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The technique can also provide information on the molecule's adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 132.13829 |

| [M+Na]⁺ | 154.12023 |

| [M+K]⁺ | 170.09417 |

| [M+NH₄]⁺ | 149.16483 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, IR spectroscopy is particularly useful for identifying key functional groups. As a primary amine, the compound is expected to exhibit two characteristic N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Additionally, an N-H scissoring (bending) vibration is typically observed near 1600 cm⁻¹. The presence of the ether linkage would be confirmed by a strong C-O stretching band, usually found in the 1150-1085 cm⁻¹ region for alkyl ethers.

Raman spectroscopy provides complementary information, as it is sensitive to non-polar bonds and symmetric vibrations. While the N-H and C-O stretches are also visible in Raman spectra, the C-C bond vibrations of the tert-butyl and propane backbone may be more prominent. The combined use of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its structural confirmation.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 (two bands) wpmucdn.com |

| Primary Amine (R-NH₂) | N-H Scissor (bend) | ~1600 wpmucdn.com |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, obtaining a crystal structure is the gold standard for unambiguously assigning the R or S configuration at its stereocenter. To perform this analysis, the compound must first be crystallized, often as a salt with a chiral acid or as a derivative. Although no public crystal structure data for this compound is currently available, this technique remains the most powerful tool for absolute stereochemical assignment in chemical research.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for separating its different components, such as enantiomers.

For chiral molecules, determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer relative to the other, is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, consequently, their separation.

To determine the enantiomeric excess of this compound, a suitable CSP must be selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines. mdpi.com A mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326), is used to elute the sample through the column. By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. This method is fundamental for quality control in asymmetric synthesis and for studying the stereochemical aspects of the compound's properties.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-enantiomer | 8.52 | 97500 | 95.0% |

| (S)-enantiomer | 10.14 | 2500 |

Gas Chromatography (GC) and GCxGC-TOF-MS for Volatile Products and Impurities

The analysis of this compound and its derivatives, particularly volatile products and impurities, presents distinct challenges for gas chromatography (GC) due to the inherent chemical properties of amines. restek.comrestek.com Amines are basic and highly polar, which can lead to significant interaction with active sites within the GC column and sample pathway. gcms.cz These interactions often result in poor chromatographic performance, characterized by broad, tailing peaks that are difficult to integrate accurately, thus compromising quantitative analysis. bre.com

To overcome these issues, specialized analytical strategies are employed. A primary approach involves using capillary columns specifically designed for amine analysis, such as those with base-deactivated surfaces and stable bonded phases that minimize reactivity and adsorption. restek.comgcms.cz These columns are engineered to be highly inert, providing sharp, symmetrical peaks even for challenging short-chain amines and in the presence of difficult matrices like water. restek.com An alternative or complementary strategy is derivatization, where the amine is reacted with a reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar, more volatile derivative with improved chromatographic properties. h-brs.de The choice of column and method is critical for achieving the necessary retention and efficiency for robust analysis. gcms.cz

For a more comprehensive characterization of complex samples containing a wide range of volatile products and trace-level impurities, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced analytical power. nih.gov This technique provides a substantial increase in peak capacity and sensitivity compared to conventional one-dimensional GC-MS. nih.govresearchgate.net In GCxGC, the sample is subjected to two distinct separation mechanisms in series, using two columns of different polarity. researchgate.net This orthogonal separation spreads the components across a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column separation. nih.gov The coupling with TOF-MS provides high-speed, full-spectrum acquisition, which is essential for accurately identifying the narrow peaks produced by the GCxGC system and deconvoluting complex mass spectra. This makes GCxGC-TOF-MS an exceptionally powerful tool for identifying unknown impurities and characterizing the complete volatile profile of samples related to this compound. nih.gov

| Feature | Conventional GC-MS | GCxGC-TOF-MS |

|---|---|---|

| Separation | One-dimensional (single column) | Two-dimensional (dual columns with different polarity) researchgate.net |

| Peak Capacity | Lower; prone to co-elution in complex mixtures nih.gov | Significantly higher; resolves co-eluting compounds nih.gov |

| Sensitivity | Standard | Enhanced due to cryogenic modulation and peak focusing nih.gov |

| Application | Routine analysis, quantification of known major components semanticscholar.org | Comprehensive profiling, identification of trace impurities, analysis of highly complex volatile mixtures nih.govresearchgate.net |

Computational Methods in Analytical Data Interpretation

Computational methods are increasingly integral to the interpretation of complex analytical data generated during the characterization of compounds like this compound. These methods bridge theoretical chemistry with experimental results, providing deeper insights into molecular properties and aiding in the identification and characterization of unknown substances. consensus.app

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful tool for predicting fundamental molecular properties. devagirijournals.com For amines and their derivatives, DFT can be employed to compute parameters such as pKa values, gas-phase basicity, and proton affinity. devagirijournals.comresearchgate.net This information is invaluable for understanding the behavior of the analyte within the analytical system (e.g., its interaction with a GC column stationary phase or its ionization behavior in a mass spectrometer). By correlating computed values with experimental observations, researchers can build more accurate and reliable analytical methods. devagirijournals.com

Beyond predicting intrinsic properties, computational chemistry plays a crucial role in processing and interpreting large, complex datasets from high-throughput analytical techniques like GCxGC-TOF-MS. researchgate.net The vast amount of data generated requires sophisticated algorithms for tasks such as peak deconvolution, background noise subtraction, and compound identification. Machine learning (ML) models are showing significant promise in this area, where they can be trained to recognize patterns in chromatographic and spectral data to predict chemical properties or identify specific structural features associated with biological activity. consensus.appresearchgate.net These computational approaches enable the extraction of meaningful chemical information from raw data, accelerating the process of impurity identification and the characterization of complex chemical mixtures. consensus.app

| Computational Method | Application in Analytical Data Interpretation | Example for Amine Analysis |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of fundamental molecular properties and prediction of spectral data. devagirijournals.com | Predicting pKa values to understand chromatographic retention or ionization efficiency. devagirijournals.comresearchgate.net |

| Machine Learning (ML) / Statistical Analysis | Processing large datasets, pattern recognition, and building predictive models. consensus.appresearchgate.net | Identifying and classifying unknown impurities from GCxGC-TOF-MS data based on fragmentation patterns. researchgate.net |

| Molecular Modeling | Simulating interactions between the analyte and the analytical system. | Modeling the interaction of an amine with a GC stationary phase to predict retention times. |

Derivatives and Analogues of 2 Tert Butoxy Propan 1 Amine: Synthesis and Structure Activity Relationships

Synthesis of Functionalized Derivatives at the Amine Nitrogen

The primary amine group of 2-(tert-butoxy)propan-1-amine is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties. Common strategies for modifying the amine nitrogen include N-acylation, N-alkylation, and reductive amination.

N-Acylation:

N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is typically achieved by treating this compound with an acylating agent such as an acid chloride, anhydride (B1165640), or carboxylic acid in the presence of a coupling agent. For instance, reaction with acetic anhydride would yield N-(2-(tert-butoxy)propyl)acetamide. The choice of acylating agent allows for the introduction of a diverse range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic systems. A variety of catalysts, including 4-(dimethylamino)pyridine (DMAP) and 1-methylimidazole (B24206) (NMI), have been shown to be effective in acyl-transfer reactions. thieme-connect.de The resulting amides generally exhibit different polarity, hydrogen bonding capabilities, and conformational preferences compared to the parent amine.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetic Anhydride | N-(2-(tert-butoxy)propyl)acetamide | Base catalyst (e.g., pyridine) | researchgate.netnih.gov |

| Benzoyl Chloride | N-(2-(tert-butoxy)propyl)benzamide | Schotten-Baumann conditions | researchgate.net |

| Carboxylic Acid | N-(2-(tert-butoxy)propyl)amide | Coupling agent (e.g., DCC, EDC) | chemrxiv.org |

N-Alkylation:

The introduction of alkyl groups at the amine nitrogen can be achieved through several methods, though direct alkylation with alkyl halides can be problematic due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reactivity of the product amine is often higher than the starting amine, making selective mono-alkylation challenging. masterorganicchemistry.com

However, methods for selective N-alkylation have been developed. One approach involves the deprotonation of a Boc-protected amine with a strong base, followed by the addition of an alkylating agent. chemrxiv.org Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol is used as the alkylating agent in the presence of a metal catalyst. nih.gov This method is considered atom-efficient as the only byproduct is water. nih.gov

Reductive Amination:

Reductive amination is a widely used and highly effective method for the synthesis of secondary and tertiary amines. nih.govsigmaaldrich.comyoutube.comorganic-chemistry.org This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. nih.govyoutube.com This method allows for the controlled introduction of a wide range of substituents, depending on the carbonyl compound used.

| Carbonyl Compound | Reducing Agent | Product | Reference |

| Benzaldehyde | NaBH(OAc)3 | N-benzyl-2-(tert-butoxy)propan-1-amine | nih.gov |

| Acetone | NaBH3CN | N-isopropyl-2-(tert-butoxy)propan-1-amine | youtube.com |

| Cyclohexanone | H2, Pd/C | N-cyclohexyl-2-(tert-butoxy)propan-1-amine | youtube.com |

Modifications of the Propan-1-amine Backbone

Altering the three-carbon chain of this compound provides another avenue for creating structural diversity. Modifications can include the introduction of substituents, changes in chain length, or the incorporation of cyclic structures.

One approach to backbone modification is to start from a different precursor. For example, the synthesis of 2-substituted 3-(aminooxy)-l-propanamines demonstrates how substituents can be introduced at the 2-position of the propane (B168953) chain. sci-hub.se This strategy could be adapted to synthesize analogues of this compound with various groups at the C2 position.

Another strategy involves the use of building blocks that already contain a modified backbone. For instance, reacting alcohols with 2-pentenenitrile (B77955) and subsequent hydrogenation can lead to alkyloxypentyl amines, which have a longer carbon chain. google.com This approach could be used to generate homologues of this compound.

Solid-phase synthesis techniques can also be employed to build and modify the backbone structure, allowing for the creation of a library of analogues with diverse side-chains and backbone compositions. researchgate.net

| Modification Strategy | Example Precursor/Reagent | Resulting Backbone Structure | Reference |

| Substitution at C2 | Substituted epichlorohydrin | 2-substituted propan-1-amine | sci-hub.se |

| Chain Elongation | 2-pentenenitrile | Pentan-1-amine backbone | google.com |

| Introduction of Cyclic Moieties | Cyclopropyl-containing building blocks | Propan-1-amine with a cyclopropyl (B3062369) group | google.com |

Derivatives with Modified tert-Butoxy (B1229062) Moieties

The tert-butoxy group plays a significant role in determining the steric and electronic properties of the molecule. Replacing this group with other alkoxy or aryloxy moieties can lead to derivatives with different lipophilicity, metabolic stability, and potential for intermolecular interactions.

The synthesis of such analogues can be achieved by starting with a different alcohol in the initial etherification step. For example, using isopropanol (B130326) instead of tert-butanol (B103910) would lead to the formation of 2-(isopropoxy)propan-1-amine. The synthesis of 2-(propan-2-yloxy)ethan-1-amine has been reported, indicating the feasibility of preparing such analogues. nih.gov

A general method for the synthesis of (tert-alkoxy)amines involves the reaction of tertiary alcohols with N-hydroxyphthalimide in the presence of a Lewis acid, followed by hydrazinolysis. researchgate.net This approach could potentially be used to introduce a variety of bulky alkoxy groups. Furthermore, a patent on ether amines describes the synthesis of derivatives with different ether groups to improve properties such as liquidity. google.com

| Original Moiety | Modified Moiety | Synthetic Approach | Reference |

| tert-Butoxy | Isopropoxy | Williamson ether synthesis with isopropanol | nih.gov |

| tert-Butoxy | Benzyloxy | Reaction with benzyl (B1604629) alcohol precursor | sci-hub.se |

| tert-Butoxy | Cyclopropylmethoxy | Synthesis from a cyclopropylmethoxy-containing phenol | google.com |

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its chemical reactivity and, by extension, its biological activity. By systematically altering the structure of this compound and evaluating the properties of the resulting analogues, researchers can identify key structural features that govern its behavior.

For example, in a series of 2-benzylidene-1-indanone (B110557) derivatives, the nature and position of substituents on the aromatic rings were found to significantly impact their anti-inflammatory activity. nih.gov Similarly, for heteroaryl analogues of AMPA, the presence of a heteroatom in a specific position of a substituent was shown to greatly facilitate agonist activity at the AMPA receptor. nih.gov

Stereochemistry is another critical factor in SAR studies. The biological activity of chiral molecules can be highly dependent on their absolute configuration, as different enantiomers can interact differently with chiral biological targets such as enzymes and receptors. nih.gov For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure analogues of this compound would be a critical component of any comprehensive SAR investigation.

The table below summarizes key structural modifications and their potential impact on reactivity and properties, based on analogous chemical systems.

| Structural Modification | Potential Impact on Properties | Rationale/Example | Reference |

| N-Acylation | Increased steric hindrance, altered H-bonding, decreased basicity | Formation of an amide bond | researchgate.net |

| N-Alkylation | Increased basicity and nucleophilicity (for primary to secondary), increased steric bulk | Introduction of electron-donating alkyl groups | masterorganicchemistry.com |

| Backbone Substitution | Altered conformation, introduction of new functional groups | Introduction of substituents on the propyl chain can influence binding to biological targets | sci-hub.se |

| Modification of Alkoxy Group | Changes in lipophilicity, steric bulk, and metabolic stability | Replacing tert-butyl with a more metabolically stable group | google.com |

| Stereochemistry | Differential interaction with chiral environments (e.g., enzymes, receptors) | Enantiomers of a drug can have different pharmacological activities | nih.gov |

By integrating these synthetic strategies and SAR principles, a deeper understanding of the chemical and biological properties of this compound and its derivatives can be achieved, paving the way for the rational design of new molecules with desired characteristics.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized amines is a cornerstone of modern organic chemistry. Future research is anticipated to focus on developing more efficient and versatile methods for the preparation of 2-(tert-butoxy)propan-1-amine and its analogs. Traditional methods for amine synthesis often face challenges such as low atom economy and the use of hazardous reagents. rsc.org

One promising avenue is the exploration of catalytic reductive amination of the corresponding ketone or aldehyde precursor. The development of novel, highly selective, and reusable catalysts, particularly those based on non-noble metals, could significantly improve the efficiency and sustainability of this transformation. rsc.org Additionally, borrowing hydrogen or hydrogen auto-transfer methodologies, which utilize alcohols as starting materials and generate water as the only byproduct, represent a green and atom-economical approach to amine synthesis that could be adapted for this compound. researchgate.net

Furthermore, the direct C-H amination of hydrocarbons presents a revolutionary approach to amine synthesis by directly converting C-H bonds into C-N bonds. While still a developing field, the application of photoredox catalysis in C-H amination could offer a direct and efficient route to this compound from readily available precursors. nih.gov

Exploration of New Catalytic Applications

The primary amine functionality in this compound makes it a candidate for use as a ligand in catalysis or as an organocatalyst itself. The sterically demanding tert-butoxy (B1229062) group can impart unique selectivity in catalytic reactions.

Future research may explore the use of this compound as a ligand for transition metal catalysts in cross-coupling reactions. The development of catalyst systems based on ligands like BrettPhos and RuPhos has significantly expanded the scope of palladium-catalyzed C-N cross-coupling reactions, and novel amines like this compound could offer new reactivity and selectivity profiles. nih.gov

Moreover, primary amines are known to participate in enamine-mediated organocatalysis. The specific steric and electronic properties of this compound could be harnessed to control the stereochemical outcome of reactions such as asymmetric α-functionalization of aldehydes and ketones. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Theoretical calculations of bond dissociation energies (BDEs) for the C-O and C-N bonds can help in understanding its stability and potential for use in applications like nitroxide-mediated polymerization. nih.gov Density Functional Theory (DFT) calculations can be employed to model the behavior of this compound as a ligand in catalytic cycles, aiding in the design of more efficient catalysts. Furthermore, computational screening can be used to predict the efficacy of this amine in various catalytic reactions, thus guiding experimental efforts. rsc.org

Integration with Flow Chemistry and Continuous Manufacturing

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. The synthesis of amines is an area where flow chemistry is being increasingly applied.

Future research will likely focus on developing continuous flow processes for the synthesis of this compound. This could involve the amination of alkyl halides or the reductive amination of carbonyl compounds in a flow reactor. acs.orgthieme-connect.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. researchgate.net The integration of in-line purification techniques would further streamline the manufacturing process, making it more efficient and cost-effective.

A summary of potential flow chemistry applications is presented in the table below:

| Reaction Type | Potential Advantages in Flow | Key Parameters to Control |

| Amination of Alkyl Halides | Enhanced safety, improved mixing, higher throughput | Temperature, pressure, residence time, stoichiometry |

| Reductive Amination | Better heat and mass transfer, improved catalyst handling | Hydrogen pressure, catalyst loading, flow rate |

| C-H Amination | Precise control of light intensity (for photocatalysis), rapid screening of conditions | Wavelength, light intensity, residence time |

Sustainable Chemistry Innovations in Amine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound, a shift towards more sustainable practices is expected.

This includes the use of renewable feedstocks and environmentally benign solvents. rsc.org For instance, alcohols derived from biomass could serve as starting materials for the synthesis of amines via the borrowing hydrogen strategy. rsc.org The use of biocatalysis, employing enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov

Furthermore, the development of photocatalytic methods that utilize visible light as an energy source represents a green approach to amine synthesis. sciencedaily.com These methods can often be performed under mild conditions and avoid the use of harsh reagents.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butoxy)propan-1-amine, and what experimental conditions optimize yield?

A multi-step synthesis involving tert-butoxy group introduction via nucleophilic substitution or coupling reactions is common. For example, a tert-butoxy intermediate can be synthesized under high-temperature conditions (180°C) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), followed by amine functionalization. Post-synthetic purification via aqueous workup (e.g., ethanol/NaOH at 80°C) can achieve yields >90% . Key parameters include reaction time (2–4 hours), stoichiometric control of reagents, and inert atmosphere to prevent oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : and NMR to confirm tert-butoxy (-O-C(CH)) and amine (-NH) groups.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) for purity assessment.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHNO, calculated 131.13 g/mol).

- Titration : Potentiometric titration to quantify amine functionality .

Q. What solvents and storage conditions are optimal for this compound?

The compound is typically stored as a hydrochloride salt to enhance stability. Use anhydrous DMSO, DMF, or ethanol for dissolution. Store at 2–8°C under nitrogen to prevent hydrolysis of the tert-butoxy group. Avoid prolonged exposure to acidic/basic conditions, which may cleave the ether linkage .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in chiral synthesis?

The bulky tert-butoxy group imposes steric hindrance, directing regioselectivity in asymmetric reactions. For example, in palladium-catalyzed cross-couplings, this group can suppress β-hydride elimination, favoring retention of configuration. Chiral HPLC or enzymatic resolution may separate enantiomers, with the tert-butoxy group enhancing chromatographic separation due to its hydrophobicity .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from solvent polarity or catalyst choice. For instance, NMP vs. THF as a solvent can alter reaction kinetics. A systematic study comparing Pd/Cu catalysts, ligand effects (e.g., BINAP), and temperature gradients (100–180°C) is recommended. Kinetic monitoring via in-situ IR or GC-MS can identify side reactions (e.g., over-alkylation) .

Q. How can computational modeling predict the compound’s interactions in biological systems?

Density Functional Theory (DFT) calculates electrostatic potentials of the tert-butoxy and amine groups, predicting hydrogen-bonding or hydrophobic interactions with proteins. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability, leveraging the group’s hydrophobicity to mimic adamantane-derived carriers .

Q. What green chemistry approaches reduce waste in this compound synthesis?

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize metal waste.

- Solvent substitution : Replace NMP with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Flow chemistry : Continuous flow systems improve heat transfer and reduce byproducts .

Methodological Recommendations

- For kinetic studies, use stopped-flow NMR to monitor tert-butoxy cleavage rates.

- In drug discovery, conjugate the amine group to fluorophores (e.g., FITC) for cellular uptake assays .

- Address contradictions in biological activity by comparing tert-butoxy analogs with methoxy or benzyloxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.